4-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide
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Overview
Description
4-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide is a complex organic compound that features a quinazolinone core, a thiazole ring, and a butanamide side chain. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions. The process begins with the formation of the quinazolinone core, followed by the introduction of the thiazole ring and the butanamide side chain. Common reagents used in these reactions include isopropylamine, thioamides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core and thiazole ring are known to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a quinazolinone core are known for their diverse biological activities, including anticancer and antimicrobial effects.
Thiazole Derivatives: Thiazole-containing compounds are also known for their biological activities, such as antiviral and anti-inflammatory effects.
Uniqueness
4-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide is unique due to the combination of the quinazolinone core, thiazole ring, and butanamide side chain. This unique structure may confer specific biological activities and properties that are not found in other similar compounds.
Properties
Molecular Formula |
C18H22N4O2S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-(4-oxo-2-propan-2-yl-1,2-dihydroquinazolin-3-yl)-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C18H22N4O2S/c1-12(2)16-20-14-7-4-3-6-13(14)17(24)22(16)10-5-8-15(23)21-18-19-9-11-25-18/h3-4,6-7,9,11-12,16,20H,5,8,10H2,1-2H3,(H,19,21,23) |
InChI Key |
CALSWHXNVXREHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1NC2=CC=CC=C2C(=O)N1CCCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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